molecular formula C8H5F3O2S B2760338 (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 2044946-97-4

(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid

Cat. No. B2760338
CAS RN: 2044946-97-4
M. Wt: 222.18
InChI Key: ZZIQKZDAWFLAAP-OWOJBTEDSA-N
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Description

(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a chemical compound that is widely used in scientific research. It is also known as Trifluoromethylcinnamic acid or 3-(Trifluoromethyl)phenyl)-2-propenoic acid. This compound has a unique molecular structure that makes it suitable for various applications in the field of chemistry and biochemistry.

Scientific Research Applications

Molecular Structure and Spectroscopy

A study on a structurally related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, highlights the use of X-ray crystallography, spectroscopic methods, and quantum chemical calculations for structural characterization. This research provides insights into the stabilization forces and vibrational modes of similar compounds, offering valuable information for understanding the physical and chemical properties of (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid and its derivatives (P. Venkatesan et al., 2016).

Photoalignment in Liquid Crystals

Another application is found in the field of liquid crystals, where derivatives of 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including those with fluorinated substituents, have been studied for their ability to promote excellent photoalignment of nematic liquid crystals. This research is crucial for the development of liquid crystal displays (LCDs), demonstrating the potential of thiophene-based prop-2-enoates in advanced material science and engineering (G. Hegde et al., 2013).

properties

IUPAC Name

(E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)6-3-5(4-14-6)1-2-7(12)13/h1-4H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIQKZDAWFLAAP-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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